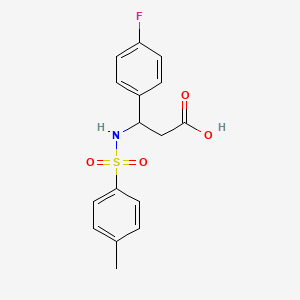

3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(10-16(19)20)12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPSXEFXWDHPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389482 | |

| Record name | 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332052-57-0 | |

| Record name | 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation

The sulfonamide moiety is typically introduced by reacting a suitable amine with p-toluenesulfonyl chloride (tosyl chloride). This reaction proceeds under basic conditions, often in the presence of a base such as triethylamine or pyridine, to neutralize the hydrochloric acid formed.

- Reaction conditions : Anhydrous solvents like dichloromethane or toluene, temperature control (0–25 °C), and inert atmosphere to prevent side reactions.

- Outcome : Formation of the toluene-4-sulfonylamino group attached to the nitrogen atom.

N-Arylation to Introduce the 4-Fluorophenyl Group

N-arylation is a key step to attach the 4-fluorophenyl group to the nitrogen of the sulfonamide or directly to the propionic acid backbone.

- Catalysts : Copper(I) iodide is commonly used as a catalyst for N-arylation reactions involving aryl halides and amines.

- Solvents : Polar aprotic solvents such as dimethylacetamide (DMAc), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).

- Temperature : Typically between 120 and 180 °C, with 130–170 °C preferred for optimal yields.

- Reaction time : Several hours (3–24 hours) with stirring to ensure complete conversion.

Propionic Acid Functionalization

The propionic acid moiety is introduced or preserved through careful control of reaction conditions to avoid esterification or decarboxylation.

- Hydrolysis or oxidation steps : If starting from esters or other derivatives, hydrolysis under acidic or basic conditions is used to yield the free acid.

- Purification : Crystallization or chromatographic techniques to isolate the pure acid.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | p-Toluenesulfonyl chloride, amine, base (e.g., triethylamine), DCM, 0–25 °C | Formation of sulfonamide intermediate | High yield, mild conditions |

| 2 | 4-Fluorophenyl halide, CuI catalyst, base, DMAc, 130–170 °C, 4–24 h | N-arylation to attach 4-fluorophenyl group | Moderate to high yield; catalyst loading 0.005–0.05 mol/mol substrate |

| 3 | Hydrolysis (acidic/basic), purification | Conversion to free propionic acid | Purity >95% achievable |

- Catalyst efficiency : Copper(I) iodide has been demonstrated to be effective in N-arylation reactions for similar sulfonamide compounds, providing good yields and selectivity.

- Solvent choice : Dimethylacetamide and related amides are preferred solvents due to their high boiling points and ability to dissolve both organic and inorganic reagents.

- Temperature control : Maintaining reaction temperatures between 130 and 170 °C optimizes reaction rates while minimizing decomposition.

- Purification : Vacuum distillation and recrystallization are effective for isolating the target compound with high purity.

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Catalyst (CuI) loading | 0.005–0.05 mol/mol substrate | Influences reaction rate and yield |

| Reaction temperature | 130–170 °C | Balances reaction kinetics and stability |

| Reaction time | 3–24 hours | Ensures complete conversion |

| Solvent | DMAc, DMF, NMP | Solubility and thermal stability |

| Base | Triethylamine, potassium hydroxide | Neutralizes acid byproducts, promotes reaction |

| Purification method | Vacuum distillation, recrystallization | Achieves high purity and yield |

- The synthesis of 3-(4-fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid shares similarities with the preparation of related sulfonylated propionic acids and sulfonamide derivatives, where copper-catalyzed N-arylation and sulfonamide formation are key steps.

- While direct literature on this exact compound’s synthesis is limited, analogous compounds have been synthesized using the described methodologies with reliable reproducibility.

- The compound’s solubility (~34.8 µg/mL) and molecular weight (337.4 g/mol) are consistent with the expected properties of sulfonamide-containing propionic acids.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group of the propionic acid, potentially forming alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Research has indicated that compounds similar to 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid may exhibit anticancer properties. The presence of the sulfonamide group is known to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that modifying the structure can influence cytotoxicity against various cancer cell lines .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various metabolic pathways. For instance, sulfonamide derivatives are often explored as inhibitors of carbonic anhydrase and other related enzymes, which play roles in tumor growth and metastasis .

Materials Science Applications

1. Polymer Synthesis

Due to its functional groups, this compound can be utilized in the synthesis of polymers with tailored properties. The incorporation of sulfonamide functionalities into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced material applications .

2. Coatings and Adhesives

Research has explored the use of such compounds in developing coatings and adhesives that require enhanced adhesion properties and resistance to environmental degradation. The fluorinated component contributes to hydrophobic characteristics, which is beneficial for protective coatings .

Analytical Chemistry Applications

1. Chromatography

this compound serves as a standard or reference compound in chromatographic analyses due to its distinct retention behavior. It can be used in high-performance liquid chromatography (HPLC) methods for the separation and quantification of similar sulfonamide-containing compounds .

2. Spectroscopic Studies

The unique structural features allow for detailed spectroscopic studies, including NMR and mass spectrometry, aiding in the elucidation of complex mixtures in pharmaceutical formulations .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with two analogs:

Key Observations:

- Conformational Flexibility : The L-tyrosine core in compound 1 adopts a conformation favoring intramolecular π–π stacking, whereas compound 2 exhibits short intermolecular Cα–H⋯O interactions (H⋯O = 2.30 Å) . The target compound likely combines these features, influencing its crystallinity and solubility.

- Thermal Stability: The decomposition temperature of the target compound (224–228°C) suggests higher thermal stability than simpler propionic acid derivatives (e.g., 3-amino-3-(4-fluorophenyl)propionic acid, mp: 224–228°C) .

Pharmacological Potential

- Anti-Inflammatory Activity: Patent literature highlights sulfonyl-substituted propionic acids as anti-inflammatory agents . The fluorine atom in the target compound may block metabolic degradation, enhancing bioavailability compared to non-fluorinated analogs like compound 1.

Biological Activity

Overview

3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid (CAS No. 332052-57-0) is a synthetic compound characterized by its unique structural features, including a fluorinated phenyl group and a sulfonylamino group attached to a propionic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific biological macromolecules, such as enzymes and receptors. The presence of the fluorine atom may enhance the compound's stability and lipophilicity, potentially increasing its bioavailability and interaction with target sites within the body .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in conditions like arthritis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The structural features of the compound may contribute to its ability to interact with cancer-related targets .

Case Studies

- In Vitro Studies : A study investigating the effects of various sulfonamide derivatives on cancer cell lines found that compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction .

- Animal Models : In vivo studies using murine models have indicated that treatment with related compounds resulted in reduced tumor growth and improved survival rates compared to control groups. These findings support further exploration of this compound's therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Chloro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Chloro Compound | Moderate anti-inflammatory activity |

| 3-(4-Methyl-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Methyl Compound | Anticancer effects observed |

| 3-(4-Nitro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | Nitro Compound | High cytotoxicity against various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid, and how can reaction efficiency be optimized?

- Methodological Answer: The compound is synthesized via sulfonylation of an amino precursor using toluene-4-sulfonyl derivatives. For example, analogous reactions employ toluene-4-sulfonic acid under reflux conditions in xylene, as demonstrated in sulfonic acid-mediated syntheses . Optimization involves adjusting catalysts (e.g., alkali/ammonium salts for salt formation ), solvent polarity, and temperature. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer: Key techniques include:

- NMR : Analyze fluorine (¹⁹F NMR) and proton (¹H NMR) signals to confirm the 4-fluoro-phenyl and sulfonylamino groups. Compare shifts with structurally similar compounds (e.g., 3-(4-Bromophenyl)propionic acid ).

- IR : Identify sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 3-Amino-3-(4-fluorophenyl)propionic acid has F.W. 183.18 ). Cross-reference with databases like PubChem .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer: Stability studies should assess degradation via HPLC or TLC under acidic/alkaline conditions (e.g., pH 2–12). Thermal stability can be tested via differential scanning calorimetry (DSC). Evidence from storage guidelines (e.g., shipping with blue ice for related compounds ) suggests sensitivity to heat, necessitating low-temperature storage (-20°C) for long-term stability.

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer:

- Reactivity : Use density functional theory (DFT) to model transition states in sulfonylation or hydrolysis reactions. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to predict regioselectivity .

- Biological Interactions : Perform molecular docking with targets (e.g., enzymes) using software like AutoDock. Compare binding affinities with analogs (e.g., 3-(4-Benzyloxyphenyl)propionic acid ) to identify structure-activity relationships (SAR).

Q. What methodologies resolve contradictions in reported biological activities of this compound?

- Methodological Answer: Discrepancies may arise from purity variations (e.g., 95% purity in related amino acid derivatives ) or assay conditions. Solutions include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Meta-Analysis : Apply comparative frameworks (e.g., methodological triangulation from contested territories research ) to identify confounding variables.

- Orthogonal Assays : Validate activity using multiple techniques (e.g., fluorescence polarization and surface plasmon resonance).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC with amylose-based columns). Evidence from enantioselective syntheses (e.g., (+)-3-chloro-2-methyl-2-hydroxy propionic acid ) highlights the role of enantiopure starting materials.

- Process Control : Implement inline monitoring (e.g., PAT tools) to track enantiomeric excess (ee). Feedback loops integrating computational and experimental data (as in ICReDD’s approach ) minimize deviations during scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.